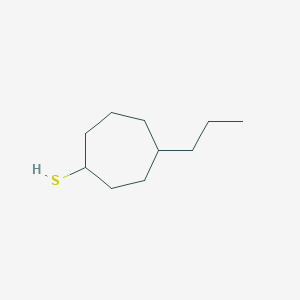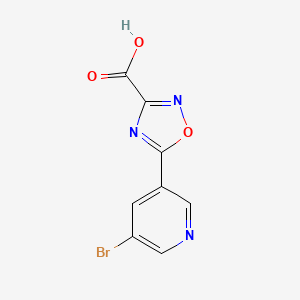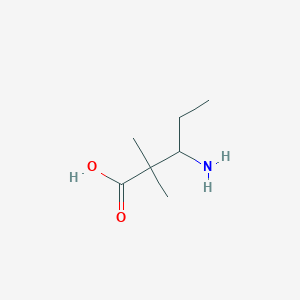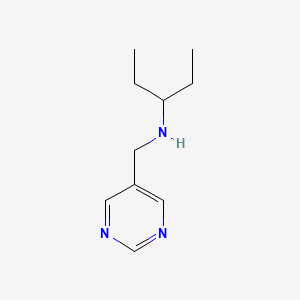
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-amino-5-bromo-1H-1,2,4-triazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide, thiourea, or ammonia can be used in the presence of a suitable solvent like ethanol or water.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of hydroxyl, thiol, or amine derivatives.
科学研究应用
Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Agriculture: It can be used in the development of agrochemicals such as herbicides, fungicides, or insecticides.
Materials Science: It can be used in the synthesis of advanced materials such as polymers, resins, or coatings with specific properties.
作用机制
The mechanism of action of Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazole ring and the bromine atom can enhance its binding affinity and specificity towards the target molecules.
相似化合物的比较
Similar Compounds
Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate: Lacks the bromine atom, which may affect its reactivity and binding properties.
Methyl 2-(3-amino-5-chloro-1H-1,2,4-triazol-1-yl)acetate: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
Methyl 2-(3-amino-5-methyl-1H-1,2,4-triazol-1-yl)acetate: Contains a methyl group instead of bromine, which may alter its steric and electronic properties.
Uniqueness
The presence of the bromine atom in Methyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)acetate makes it unique compared to its analogs. Bromine can enhance the compound’s reactivity and binding affinity towards specific targets, making it a valuable compound for various applications.
属性
分子式 |
C5H7BrN4O2 |
|---|---|
分子量 |
235.04 g/mol |
IUPAC 名称 |
methyl 2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C5H7BrN4O2/c1-12-3(11)2-10-4(6)8-5(7)9-10/h2H2,1H3,(H2,7,9) |
InChI 键 |
OTYRHASBHQGJGL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C(=NC(=N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


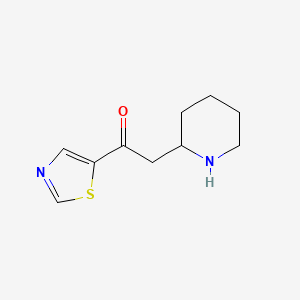
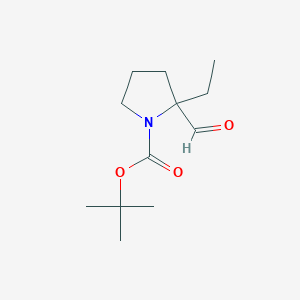
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
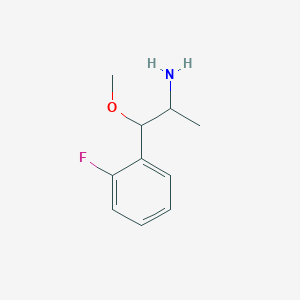
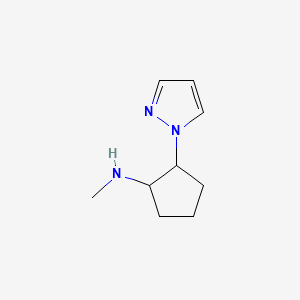
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/no-structure.png)
